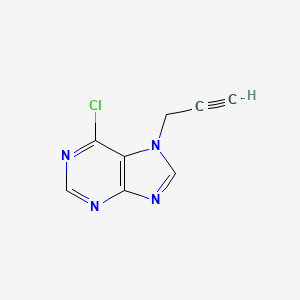
2-methoxy-5-(piperidine-1-carbonyl)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-(piperidine-1-carbonyl)benzene-1-sulfonyl chloride (2-MPCBSC) is a synthetic compound used in a variety of laboratory experiments and medical applications. It is a white crystalline solid that is soluble in many organic solvents and is used as a reagent in organic synthesis. 2-MPCBSC is also known as 2-methoxy-5-(piperidin-1-yl)benzene-1-sulfonyl chloride and is a derivative of piperidine. This compound has been studied extensively for its potential applications in the medical field, including its ability to treat certain diseases and its potential as a drug delivery system.
Wissenschaftliche Forschungsanwendungen
2-MPCBSC has a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a drug delivery system, and as a catalyst in various chemical reactions. It has also been studied for its ability to treat certain diseases and for its potential as an antibacterial agent. 2-MPCBSC has been used in the development of new drugs, such as antifungal agents and anti-cancer agents. It has also been used in the synthesis of other compounds, such as polymers and dyes.
Wirkmechanismus
2-MPCBSC is believed to act as a prodrug, meaning that it is converted into an active compound in the body. The exact mechanism of action of 2-MPCBSC is not yet known, but it is believed to be related to its ability to interact with certain enzymes in the body. It is also believed to have antioxidant and anti-inflammatory properties, which may be beneficial in treating certain diseases.
Biochemical and Physiological Effects
2-MPCBSC has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in treating certain diseases. It has also been found to have anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cells. In addition, 2-MPCBSC has been found to have an effect on the metabolism of certain drugs and may be useful in the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
2-MPCBSC has several advantages and limitations for use in laboratory experiments. It is relatively stable and can be stored for extended periods of time without degradation. It is also soluble in many organic solvents, which makes it easy to work with. However, it is not very soluble in water, which can be a limitation in some experiments. In addition, it is not very soluble in most acids, which can also be a limitation.
Zukünftige Richtungen
- Investigating the potential of 2-MPCBSC as a drug delivery system for cancer treatments
- Developing new methods of synthesis for 2-MPCBSC
- Investigating the potential of 2-MPCBSC as an antibacterial agent
- Studying the potential of 2-MPCBSC as an antioxidant
- Investigating the potential of 2-MPCBSC as an anti-inflammatory agent
- Developing new methods of synthesis for 2-MPCBSC derivatives
- Investigating the potential of 2-MPCBSC as a catalyst in chemical reactions
- Investigating the potential of 2-MPCBSC as a reagent in organic synthesis
- Investigating the potential of 2-MPCBSC as an inhibitor of certain enzymes
- Investigating the potential of 2-MPCBSC as a drug carrier for targeted drug delivery
- Investigating the potential of 2-MPCBSC as an inhibitor of certain metabolic pathways
Synthesemethoden
2-MPCBSC can be synthesized using a variety of methods, including a one-pot synthesis, an acid-catalyzed reaction, or a base-catalyzed reaction. The one-pot synthesis involves reacting piperidine and sulfonyl chloride in an aqueous medium to produce 2-MPCBSC. The acid-catalyzed reaction involves reacting piperidine and sulfonyl chloride in an acidic medium, such as sulfuric acid, to produce 2-MPCBSC. The base-catalyzed reaction involves reacting piperidine and sulfonyl chloride in a basic medium, such as sodium hydroxide, to produce 2-MPCBSC.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-methoxy-5-(piperidine-1-carbonyl)benzene-1-sulfonyl chloride involves the reaction of 2-methoxy-5-(piperidine-1-carbonyl)benzenesulfonyl chloride with thionyl chloride.", "Starting Materials": [ "2-methoxy-5-(piperidine-1-carbonyl)benzenesulfonyl chloride", "Thionyl chloride" ], "Reaction": [ "To a solution of 2-methoxy-5-(piperidine-1-carbonyl)benzenesulfonyl chloride in dry dichloromethane, add thionyl chloride dropwise at 0°C.", "Stir the reaction mixture at room temperature for 2 hours.", "Evaporate the solvent under reduced pressure to obtain the crude product.", "Purify the product by column chromatography using a suitable solvent system to obtain 2-methoxy-5-(piperidine-1-carbonyl)benzene-1-sulfonyl chloride as a white solid." ] } | |
CAS-Nummer |
1269482-51-0 |
Produktname |
2-methoxy-5-(piperidine-1-carbonyl)benzene-1-sulfonyl chloride |
Molekularformel |
C13H16ClNO4S |
Molekulargewicht |
317.8 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1',5'-DIMETHYL-1H,1'H-[3,4']BIPYRAZOLYL](/img/structure/B6164034.png)